molecular formula C11H10ClF3N4O B10966502 [4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl](3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10966502
M. Wt: 306.67 g/mol
InChI Key: HMCOXUAFYYRZEM-UHFFFAOYSA-N
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Description

The compound 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone is a synthetic organic molecule characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Step 1: Formation of the 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole core. This can be achieved through a halogenation reaction where a methylated pyrazole is treated with a chlorinating agent such as thionyl chloride.

    Step 2: Introduction of the trifluoromethyl group. This step often involves the use of trifluoromethylating reagents like trifluoromethyl iodide under conditions that facilitate the substitution reaction.

    Step 3: Coupling with 3,5-dimethyl-1H-pyrazole. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism by which 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C11H10ClF3N4O

Molecular Weight

306.67 g/mol

IUPAC Name

[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C11H10ClF3N4O/c1-5-4-6(2)19(16-5)10(20)8-7(12)9(11(13,14)15)18(3)17-8/h4H,1-3H3

InChI Key

HMCOXUAFYYRZEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN(C(=C2Cl)C(F)(F)F)C)C

Origin of Product

United States

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